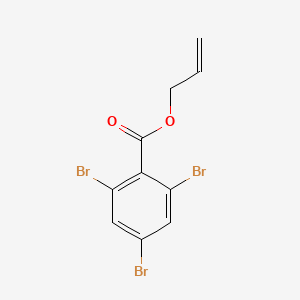

Prop-2-en-1-yl 2,4,6-tribromobenzoate

Description

Prop-2-en-1-yl 2,4,6-tribromobenzoate is an ester derivative of 2,4,6-tribromobenzoic acid, where the hydroxyl group is replaced by a prop-2-en-1-yl (allyl) moiety. This compound combines a heavily brominated aromatic core with an allyl ester group, imparting unique physicochemical properties. Brominated aromatic compounds are often utilized in flame retardants, polymer additives, and pharmaceutical intermediates due to their thermal stability and electronic characteristics . The allyl group may introduce reactivity for polymerization or metabolic transformations, depending on the application context .

Properties

CAS No. |

925231-44-3 |

|---|---|

Molecular Formula |

C10H7Br3O2 |

Molecular Weight |

398.87 g/mol |

IUPAC Name |

prop-2-enyl 2,4,6-tribromobenzoate |

InChI |

InChI=1S/C10H7Br3O2/c1-2-3-15-10(14)9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2 |

InChI Key |

UMOHVQSZPYDDDH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,4,6-tribromobenzoate typically involves the esterification of 2,4,6-tribromobenzoic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,4,6-tribromobenzoate can undergo various chemical reactions, including:

Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The tribromo groups can be reduced to form less brominated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products Formed

Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.

Reduction: Formation of less brominated benzoate derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Prop-2-en-1-yl 2,4,6-tribromobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,4,6-tribromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Tribromobenzoate Esters with Alternative Alcohol Moieties

- This increases stability but decreases reactivity in polymer applications.

- Ethyl 2,4,6-Tribromobenzoate : Similar to methyl derivatives but with slightly higher lipophilicity due to the ethyl chain. Both methyl and ethyl esters exhibit higher crystallinity compared to allyl esters, as observed in SHELX-refined crystal structures .

Key Difference : The allyl group in Prop-2-en-1-yl 2,4,6-tribromobenzoate introduces steric hindrance and π-bond reactivity, which may influence binding to biological targets or polymerization kinetics .

(b) Prop-2-en-1-yl Esters with Differently Substituted Benzoates

- Prop-2-en-1-yl 4-Bromobenzoate : With a single bromine atom, this compound is less electron-deficient, leading to higher solubility in polar solvents compared to the tribrominated analog.

- Prop-2-en-1-yl 2,4-Dibromobenzoate : Intermediate bromination reduces molecular weight (MW: ~348 g/mol vs. ~427 g/mol for the tribromo derivative) and may alter halogen-bonding capabilities in crystal packing .

(c) Allyl-Containing Aromatic Esters in Pharmacology

- 4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl Acetate) : This compound, found in betel, shares the allyl group but lacks bromination. Its phenyl acetate structure contributes to a strong odor profile, highlighting how substituents dictate application (e.g., flavoring vs. flame retardants) .

- 3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines : Pharmacological studies show that the allyl group in these thiazol-imines enhances binding to angiotensin II receptors via hydrophobic interactions and hydrogen bonding .

Key Difference : Unlike thiazol-imines, this compound’s ester linkage and brominated core may limit bioavailability but improve environmental persistence.

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Bromination Impact : The 2,4,6-tribromo substitution increases molecular weight and density, enhancing flame-retardant efficiency but reducing solubility.

Allyl Group Reactivity : The unsaturated allyl moiety in this compound may facilitate metabolic oxidation or radical-initiated polymerization, unlike saturated esters.

Biological Activity : Thiazol-imines with allyl groups exhibit antihypertensive effects via receptor binding, whereas the tribromobenzoate’s bromine atoms likely prioritize industrial over pharmacological uses .

Crystallographic and Intermolecular Interactions

- Crystal Packing : Bromine atoms in this compound may form halogen bonds (Br···O/N), as seen in SHELX-refined structures of brominated aromatics . This contrasts with hydrogen-bond-dominated packing in hydroxylated analogs .

- Comparison with Chavicyl Acetate : The absence of bromine in Chavicyl Acetate results in weaker van der Waals forces and simpler crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.